molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Iralukast

Cat. No. B114188
CAS RN: 151581-24-7
M. Wt: 710.8 g/mol
InChI Key: IXJCHVMUTFCRBH-SDUHDBOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iralukast involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Iralukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Iralukast has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of cysteinyl leukotriene receptor antagonists.

    Biology: Investigated for its effects on leukotriene pathways and its potential role in modulating immune responses.

    Medicine: Explored for its therapeutic potential in treating respiratory diseases, particularly asthma.

    Industry: Utilized in the development of new drugs targeting leukotriene receptors

Mechanism of Action

Iralukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response in the respiratory tract. By blocking the action of cysteinyl leukotrienes, this compound reduces bronchoconstriction, mucus secretion, and inflammation, thereby alleviating symptoms of asthma .

Similar Compounds:

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for the CysLT1 receptor. It has shown potent activity in various animal models and has been investigated for its potential to prevent exercise-induced asthma .

properties

CAS RN

151581-24-7

Molecular Formula

C38H37F3O8S

Molecular Weight

710.8 g/mol

IUPAC Name

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

InChI Key

IXJCHVMUTFCRBH-SDUHDBOFSA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origin of Product

United States

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